4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Physicochemical profiling Lead optimization Permeability-solubility balance

Medicinal chemistry teams synthesizing kinase-focused libraries face regioisomeric mixtures with dichloro analogs and limited diversification with des-cyano scaffolds. This compound eliminates both: • Orthogonal 4-Cl (SNAr) & 3-CN handles - two-step, one-scaffold generation of 50-500 final compounds • 3-CN accelerates C4 SNAr rates, enabling coupling with sterically hindered amines • Patent-validated chemotype for CDK (WO2008/12635), EGFR (US20080051419A1), PDE9 programs • MW 179.57, LogP 0.88, TPSA 78.25 Ų - fragment library & CNS drug-likeness compliant Batch-specific purity analysis; global shipping from regional hubs.

Molecular Formula C6H2ClN5
Molecular Weight 179.57 g/mol
CAS No. 1004991-91-6
Cat. No. B1429801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
CAS1004991-91-6
Molecular FormulaC6H2ClN5
Molecular Weight179.57 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2C(=N1)Cl)C#N
InChIInChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12)
InChIKeyHDQMAUCEIIBYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Physicochemical Profile


4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase-targeted drug discovery [1]. The molecule (C₆H₂ClN₅, MW 179.57 g/mol) carries two orthogonally reactive functional groups on the same core: a chlorine atom at the 4-position capable of nucleophilic aromatic substitution (SNAr), and a nitrile at the 3-position that can be transformed into amides, carboxylic acids, tetrazoles, or amines . Its predicted physicochemical parameters—LogP 0.88, topological polar surface area (TPSA) 78.25 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors —place it in a favorable property space for fragment-based and lead-optimization campaigns seeking to balance permeability and solubility.

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Differentiation from Generic Analogs


The pyrazolo[3,4-d]pyrimidine scaffold supports a wide array of substitution patterns, but even seemingly minor variations produce large shifts in reactivity, downstream synthetic yields, and the physicochemical properties of final compounds [1]. Replacing 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile with the parent 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8)—which lacks the 3-carbonitrile—eliminates the electron-withdrawing nitrile, raises LogP from 0.88 to 1.01, drops TPSA from 78.25 to 54.46 Ų, and removes the ability to generate amide, acid, or heterocycle extensions at C3 [2]. Conversely, switching to the 4,6-dichloro analog (CAS 1379322-18-5) introduces a second competing SNAr site at C6, leading to regioisomeric mixtures unless differential activation is engineered . Generic substitution therefore risks altered reaction kinetics, lower intermediate purity, and unpredictably modified pharmacokinetic profiles in the final products.

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Differentiation Evidence


LogP Reduction and Polarity Enhancement Over Parent Scaffold

The target compound exhibits a LogP of 0.88, which is 0.13 log units lower than the 3-des-cyano analog 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8; LogP 1.01) [1]. This moderate lipophilicity reduction, accompanied by a TPSA increase from 54.46 to 78.25 Ų, is attributable to the electron-withdrawing and polar nature of the 3-carbonitrile substituent. In fragment-to-lead optimization, a ΔLogP of –0.13 and a ΔTPSA of +23.8 Ų can be the difference between acceptable aqueous solubility and early attrition due to precipitation or non-specific binding [2].

Physicochemical profiling Lead optimization Permeability-solubility balance

Orthogonal 4-Cl/3-CN Reactivity: Sequential Derivatization

The 4-chloro substituent undergoes SNAr with amines under mild conditions (e.g., DIPEA in DMF, 2 h, room temperature to 80 °C), while the 3-carbonitrile remains intact during this step and can be subsequently hydrolyzed to the carboxamide (H₂O₂/NaOH or acid), converted to a tetrazole (NaN₃), or reduced to the aminomethyl analog . This orthogonal reactivity is demonstrated in patent WO2008/12635, where the compound is reacted with (3-hydroxymethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester in DMF with DIPEA to give a 47% yield of the 4-amino-substituted product without nitrile interference [1]. By contrast, the 3-des-cyano analog (CAS 5399-92-8) cannot support C3 elaboration, and the 4-amino-3-carbonitrile analog requires harsher conditions for further functionalization because the 4-amino group is a poor leaving group [2].

Synthetic methodology Parallel library synthesis Kinase inhibitor intermediate

Regioselectivity Over 4,6-Dichloro Analog

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS 1379322-18-5; MW 214.01) contains two reactive chlorine centers at C4 and C6. In the absence of strong electronic differentiation, nucleophilic substitution with one equivalent of amine typically yields a mixture of 4-amino and 6-amino regioisomers, necessitating chromatographic separation and reducing effective yield . The target compound, bearing a single chlorine at C4, provides unequivocal regiochemical control: every equivalent of nucleophile consumed produces exclusively the 4-substituted derivative. For library synthesis or scale-up, this translates to higher isolated yields, reduced purification burden, and lower cost per final compound [1].

Regioselective synthesis Kinase inhibitor design Intermediate procurement

Enhanced SNAr Reactivity by 3-CN Electron-Withdrawing Effect

The 3-carbonitrile group exerts a –I (inductive) and –M (mesomeric) electron-withdrawing effect on the pyrimidine ring, lowering the LUMO energy at C4 and thereby accelerating SNAr relative to analogs bearing electron-donating or neutral C3 substituents . While direct kinetic data for this specific compound are not published, class-level studies on chloro-substituted pyrimidines show that an electron-withdrawing group at the position para to the leaving group can increase the SNAr rate by 2- to 10-fold compared to unsubstituted or alkyl-substituted analogs [1]. The 3-cyano-4-chloro combination therefore enables faster, milder derivatization—a practical advantage for high-throughput parallel synthesis where reaction time directly impacts throughput.

Reaction kinetics Nucleophilic aromatic substitution Intermediate reactivity

Patent-Validated Kinase Inhibitor Intermediate

The compound is explicitly employed as an intermediate in patent WO2008/12635 (assigned to Pfizer), where it is reacted with amines to generate 4-aminopyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives claimed as anticancer agents targeting cyclin-dependent kinases [1]. In US20080051419A1, the same scaffold is utilized to prepare amine derivatives for treating abnormal cell growth [2]. More recently, Merck Sharp & Dohme disclosed 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile PDE9 inhibitors (US 2026/0001888 A1) that can be accessed via hydrolysis of the 4-chloro precursor [3]. This patent genealogy confirms that the compound is not merely a theoretical building block but a practically validated entry point to multiple therapeutically relevant chemotypes.

Patent evidence Kinase inhibitor synthesis Pharmaceutical intermediate

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile Application Scenarios


Kinase Inhibitor Library via Parallel SNAr

The orthogonal 4-Cl (SNAr) and 3-CN (hydrolysis/cycloaddition) handles make this compound an ideal entry point for generating diverse, patent-aligned kinase inhibitor libraries. In practice, a set of commercial or proprietary amines is reacted with the 4-chloro position under mild conditions (DIPEA, DMF), followed by conversion of the 3-nitrile to carboxamides, tetrazoles, or amidines. This two-step, one-scaffold strategy has been explicitly demonstrated in patent WO2008/12635 for CDK inhibitors [1], and the resulting chemotype maps directly onto the ATP-binding site of multiple kinases [2]. Procurement of a single building block (CAS 1004991-91-6) therefore supports the rapid generation of 50–500 final compounds without intermediate purification bottlenecks.

PDE9 and CNS Lead Optimization

The PDE9 inhibitor patent family (US 2026/0001888 A1, Merck Sharp & Dohme) employs 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives that can be accessed from the 4-chloro precursor via controlled hydrolysis [3]. The compound's moderate LogP (0.88) and elevated TPSA (78.25 Ų) are well-aligned with CNS drug-likeness criteria (LogP <3, TPSA <90 Ų), making it a strategically valuable intermediate for neuroscience programs. In contrast, the more lipophilic 3-des-cyano analog (LogP 1.01, TPSA 54.46) would push final compounds closer to the upper boundary of CNS-permissible lipophilicity.

Fragment-Based Drug Discovery and Structure-Based Design

With a molecular weight of only 179.57 g/mol and a balanced hydrogen-bond donor/acceptor profile (1 donor, 4 acceptors), the compound meets fragment library criteria (MW <300, clogP <3). Its high TPSA (78.25 Ų) relative to the parent scaffold (54.46 Ų) provides enhanced aqueous solubility, which is critical for biochemical screening at fragment concentrations (typically 200–1000 µM) [2]. The 3-carbonitrile group can also serve as a sensitive IR probe for detecting binding interactions in protein crystallography experiments, a feature absent in the 3-des-cyano analog.

Anticancer Leads Targeting CDK and EGFR

Patent US20080051419A1 explicitly describes the use of this compound as a precursor to amine derivatives with activity against abnormal cell growth pathways, including CDK and EGFR [4]. The compound's demonstrated reactivity with structurally diverse amines—from simple alkylamines to complex heterocyclic amines—enables SAR exploration across the kinase selectivity pocket. The electron-withdrawing 3-CN group further enhances C4 SNAr rates, allowing derivatization with sterically hindered or weakly nucleophilic amines that would react sluggishly with the 3-des-cyano analog.

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